(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one
Brand Name:
Vulcanchem
CAS No.:
13855-87-3
VCID:
VC0077148
InChI:
InChI=1S/C15H24O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h8-10,14,17-18H,5-7H2,1-4H3/t10-,14-/m0/s1
SMILES:
CC(C)CCC1C(C(=O)C(=C1O)C(=O)CC(C)C)O
Molecular Formula:
C15H24O4
Molecular Weight:
268.353
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one
CAS No.: 13855-87-3
Cat. No.: VC0077148
Molecular Formula: C15H24O4
Molecular Weight: 268.353
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13855-87-3 |
|---|---|
| Molecular Formula | C15H24O4 |
| Molecular Weight | 268.353 |
| IUPAC Name | (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one |
| Standard InChI | InChI=1S/C15H24O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h8-10,14,17-18H,5-7H2,1-4H3/t10-,14-/m0/s1 |
| Standard InChI Key | JABJXLKFPCKNKT-HZMBPMFUSA-N |
| SMILES | CC(C)CCC1C(C(=O)C(=C1O)C(=O)CC(C)C)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator